4-[8-Oxo-3-(phenylcarbamoyl)-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid
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Overview
Description
4-[8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID is a complex heterocyclic compound that features a pyrazoloquinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazoloquinazoline core, followed by the introduction of the benzoic acid moiety. Key steps include:
Formation of the pyrazoloquinazoline core: This can be achieved through the reaction of anthranilic acid with an appropriate amide under acidic conditions to form the quinazoline ring.
Introduction of the phenylcarbamoyl group: This step involves the reaction of the quinazoline derivative with phenyl isocyanate to form the phenylcarbamoyl group.
Attachment of the benzoic acid moiety: The final step involves the coupling of the pyrazoloquinazoline derivative with a benzoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to accelerate reaction times and enhance product yield .
Chemical Reactions Analysis
Types of Reactions
4-[8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogenating agents, Lewis acids.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
4-[8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like 4-oxoquinazoline and 2-phenylquinazoline share structural similarities and biological activities.
Indole Derivatives: Indole-based compounds also exhibit antimicrobial and anticancer properties.
Uniqueness
4-[8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID is unique due to its specific combination of the pyrazoloquinazoline core with the benzoic acid moiety, which enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C24H20N4O4 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-[8-oxo-3-(phenylcarbamoyl)-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-9-yl]benzoic acid |
InChI |
InChI=1S/C24H20N4O4/c29-19-8-4-7-18-20(19)21(14-9-11-15(12-10-14)24(31)32)28-22(27-18)17(13-25-28)23(30)26-16-5-2-1-3-6-16/h1-3,5-6,9-13,21,27H,4,7-8H2,(H,26,30)(H,31,32) |
InChI Key |
PQWMRXJARVVIMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=CC=C4)N2)C5=CC=C(C=C5)C(=O)O)C(=O)C1 |
Origin of Product |
United States |
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